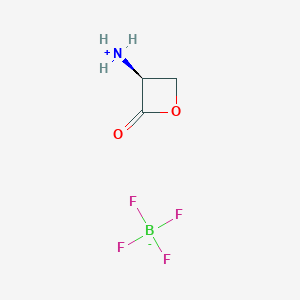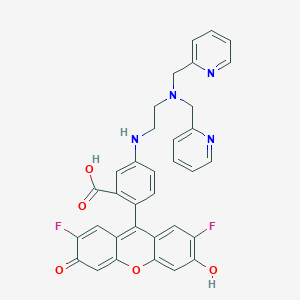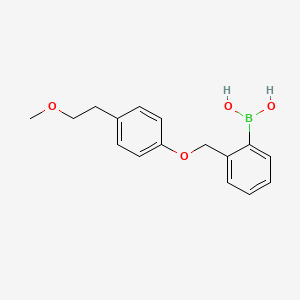
(2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid
Descripción general
Descripción
(2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid, also known as ME-BOP, is a boronic acid derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antidiabetic effects.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Boronic Esters : The compound has been used in the synthesis of boronic esters. These esters display high stability and can be handled in air due to the presence of coordinative B–N and covalent B–O bonds in their structure. This property makes them useful in various chemical reactions and studies (Özçelik & Gül, 2012).
Inhibitory Potential in Biological Applications : The compound has shown promise as an inhibitor in biological contexts. For instance, it demonstrated potential inhibition of fungal histone deacetylases in Magnaporthe oryzae, suggesting its potential utility in drug discovery and development (Shanmugam, Kim, & Jeon, 2019).
Role in the Formation of Complex Chemical Structures : The compound has been involved in the formation of complex chemical structures such as tetraarylpentaborates. This process involves reactions with aryloxorhodium complexes, highlighting its role in advanced synthetic chemistry (Nishihara, Nara, & Osakada, 2002).
Application in Organic Synthesis : The compound has found application in organic synthesis, specifically in protecting group strategies. A new boronic acid protecting group, MPMP-diol, has been developed using related compounds, showing its utility in facilitating various synthetic reactions (Yan, Jin, & Wang, 2005).
Study of Free Radical Pathways : It has been used in studies investigating free radical pathways, particularly in reactions with peroxynitrite. This research provides insights into the minor free radical pathway of boronate reaction with peroxynitrite, relevant to understanding oxidative stress and related biological phenomena (Sikora et al., 2011).
Propiedades
IUPAC Name |
[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO4/c1-20-11-10-13-6-8-15(9-7-13)21-12-14-4-2-3-5-16(14)17(18)19/h2-9,18-19H,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHKULKLGCOJRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=CC=C(C=C2)CCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584735 | |
| Record name | (2-{[4-(2-Methoxyethyl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid | |
CAS RN |
871126-29-3 | |
| Record name | B-[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871126-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-{[4-(2-Methoxyethyl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



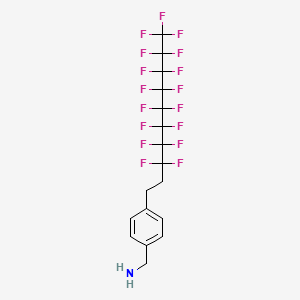
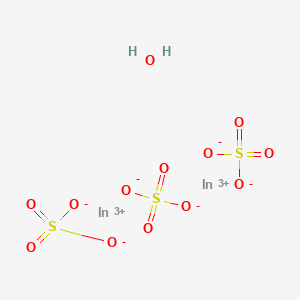
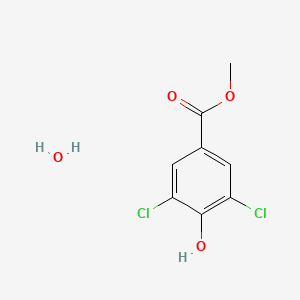
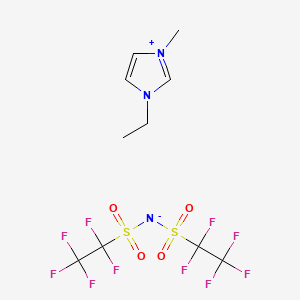
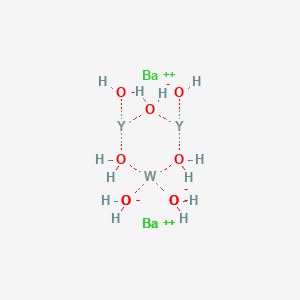

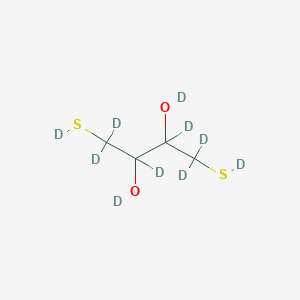

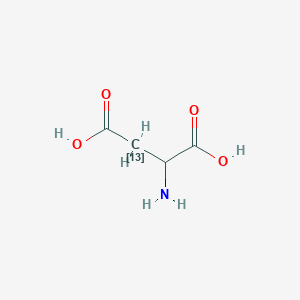
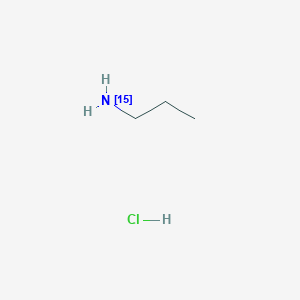
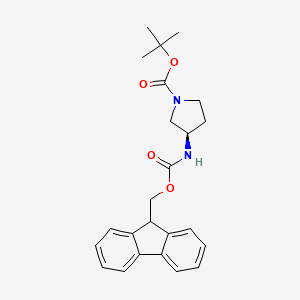
![2-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1602294.png)
